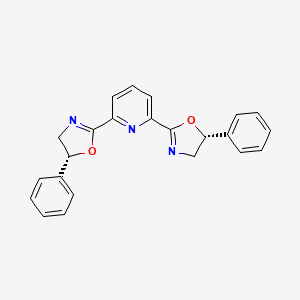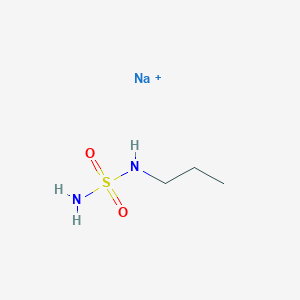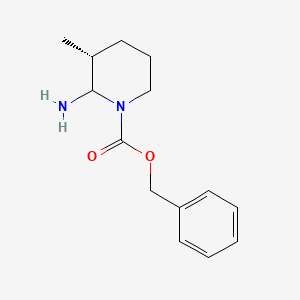
2,6-Bis((4R)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,6-Pyridinediyl)bis[(5R)-5-phenyl-2-oxazoline] is a complex organic compound known for its unique structure and versatile applications. It consists of a pyridine ring substituted with two oxazoline groups, each bearing a phenyl ring. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,6-Pyridinediyl)bis[(5R)-5-phenyl-2-oxazoline] typically involves the reaction of 2,6-dibromopyridine with (5R)-5-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,2’-(2,6-Pyridinediyl)bis[(5R)-5-phenyl-2-oxazoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyridine-substituted alcohols.
科学的研究の応用
2,2’-(2,6-Pyridinediyl)bis[(5R)-5-phenyl-2-oxazoline] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism by which 2,2’-(2,6-Pyridinediyl)bis[(5R)-5-phenyl-2-oxazoline] exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and oxazoline rings provide multiple coordination sites, allowing the compound to form stable chelates with metals. These metal complexes can then participate in various catalytic and biological processes, depending on the nature of the metal and the specific application.
類似化合物との比較
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another pyridine-based ligand with benzimidazole substituents.
2,2’-(2,6-Pyridinediyl)bis(benzimidazole): Similar structure but with benzimidazole rings instead of oxazoline.
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: A closely related compound with phenyl-substituted oxazoline rings.
Uniqueness
2,2’-(2,6-Pyridinediyl)bis[(5R)-5-phenyl-2-oxazoline] is unique due to its specific combination of pyridine and oxazoline rings, which provides a distinct set of coordination properties. This makes it particularly useful in forming stable metal complexes with unique catalytic and biological activities.
特性
IUPAC Name |
(5R)-5-phenyl-2-[6-[(5R)-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-24-22(27-20)18-12-7-13-19(26-18)23-25-15-21(28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWYFABFOPHNG-SFTDATJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=NC(=CC=C2)C3=NCC(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=N1)C2=NC(=CC=C2)C3=NC[C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-](/img/structure/B8091936.png)
![(E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester](/img/structure/B8091939.png)

![(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B8091957.png)

![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B8091975.png)



![(2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8091996.png)


![(S)-[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B8092023.png)
